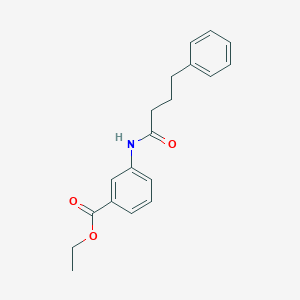

Ethyl 3-(4-phenylbutanoylamino)benzoate

Description

Ethyl 3-(4-phenylbutanoylamino)benzoate is an ester derivative of benzoic acid featuring a 4-phenylbutanoylamino substituent at the meta position of the aromatic ring. Its structure combines an ethyl ester group with an amide-linked phenylbutanoyl moiety, which confers unique physicochemical and biological properties. These analogs highlight the influence of substituent positioning (meta vs. para), functional groups (amide vs. azo), and alkyl chain length on reactivity, stability, and applications .

Propriétés

Numéro CAS |

432532-89-3 |

|---|---|

Formule moléculaire |

C19H21NO3 |

Poids moléculaire |

311.4g/mol |

Nom IUPAC |

ethyl 3-(4-phenylbutanoylamino)benzoate |

InChI |

InChI=1S/C19H21NO3/c1-2-23-19(22)16-11-7-12-17(14-16)20-18(21)13-6-10-15-8-4-3-5-9-15/h3-5,7-9,11-12,14H,2,6,10,13H2,1H3,(H,20,21) |

Clé InChI |

GLSBIJBCGKZBKI-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)CCCC2=CC=CC=C2 |

SMILES canonique |

CCOC(=O)C1=CC(=CC=C1)NC(=O)CCCC2=CC=CC=C2 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-phenylbutanoylamino)benzoate typically involves a multi-step process. One common method starts with the acylation of 3-aminobenzoic acid with 4-phenylbutanoyl chloride in the presence of a base such as pyridine. This reaction forms 3-(4-phenylbutanoylamino)benzoic acid, which is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of ethyl 3-(4-phenylbutanoylamino)benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-(4-phenylbutanoylamino)benzoate can undergo various chemical reactions, including:

Oxidation: The phenylbutanoyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various ester or amide derivatives.

Applications De Recherche Scientifique

Ethyl 3-(4-phenylbutanoylamino)benzoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use as a local anesthetic due to its structural similarity to known anesthetics.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of ethyl 3-(4-phenylbutanoylamino)benzoate, particularly in its potential use as a local anesthetic, involves the inhibition of sodium ion channels in nerve cells. By binding to specific sites on these channels, the compound prevents the influx of sodium ions, thereby blocking the propagation of nerve impulses and resulting in a loss of sensation in the targeted area .

Comparaison Avec Des Composés Similaires

Key Differences :

- Substituent Position and Functionality: Ethyl 4-(dimethylamino)benzoate has a para-dimethylamino group, whereas the target compound features a meta-oriented 4-phenylbutanoylamino group. This positional difference significantly impacts electronic effects: the dimethylamino group in the para position is a stronger electron donor, enhancing reactivity in polymerization initiators .

- Reactivity: In resin cements, ethyl 4-(dimethylamino)benzoate demonstrates a higher degree of conversion (DC) compared to methacrylate-based co-initiators (e.g., 2-(dimethylamino)ethyl methacrylate), achieving DC values ~20% higher under similar conditions. This is attributed to its superior electron-donating capacity and reduced steric hindrance .

- Applications: Primarily used in dental resins due to its stability and reactivity.

| Property | Ethyl 4-(Dimethylamino)benzoate | Ethyl 3-(4-Phenylbutanoylamino)benzoate |

|---|---|---|

| Substituent Position | Para | Meta |

| Functional Group | Dimethylamino | 4-Phenylbutanoylamino |

| Molecular Weight (g/mol) | 193.23 | ~341.41 (estimated) |

| Reactivity (DC in Resins) | High (~75%) | Not reported |

| Primary Application | Dental resins | Potential drug delivery |

Ethyl 3-Aminobenzoate Derivatives

Key Differences :

- Synthesis Challenges: Diazotization of ethyl 3-aminobenzoate derivatives (e.g., ethyl 3-(2',4'-dihydroxyphenylazo)benzoate) requires protection of the carboxylic acid group to avoid decomposition, a step unnecessary in the target compound due to its esterified amide group .

- Stability: The azo group in ethyl 3-(2',4'-dihydroxyphenylazo)benzoate is prone to photodegradation, whereas the amide linkage in Ethyl 3-(4-phenylbutanoylamino)benzoate likely offers greater hydrolytic and thermal stability .

| Property | Ethyl 3-(2',4'-Dihydroxyphenylazo)benzoate | Ethyl 3-(4-Phenylbutanoylamino)benzoate |

|---|---|---|

| Functional Group | Azo | Amide |

| Stability | Low (photosensitive) | High (amide bond resilience) |

| Synthesis Complexity | High (requires diazotization) | Moderate (amide coupling) |

Alkyl Benzoates (Methyl, Ethyl, and Butyl Derivatives)

Key Differences :

- Toxicity: Simple alkyl benzoates (e.g., ethyl benzoate) show low acute toxicity (LD₅₀ > 2000 mg/kg in rats), but the phenylbutanoyl moiety in the target compound may alter metabolic pathways, necessitating further toxicity studies .

| Property | Methyl Benzoate | Ethyl Benzoate | Ethyl 3-(4-Phenylbutanoylamino)benzoate |

|---|---|---|---|

| Molecular Weight | 136.15 | 150.17 | ~341.41 |

| LogP (Predicted) | 1.96 | 2.49 | ~4.2 (estimated) |

| Acute Toxicity (LD₅₀) | >2000 mg/kg | >2000 mg/kg | Not reported |

Research Findings and Limitations

- Reactivity: Ethyl 3-(4-phenylbutanoylamino)benzoate’s amide group may reduce its reactivity in polymerization compared to ethyl 4-(dimethylamino)benzoate but improve stability in biological environments .

- Knowledge Gaps: Limited empirical data on solubility, crystallinity, and biological activity necessitate further studies. Contradictions in substituent effects (e.g., meta vs. para electron modulation) require resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.